4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride is a chemical compound that features a pyridine ring fused with an imidazole ring, connected to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions.
Attachment of the butan-1-amine chain: This step involves the alkylation of the imidazole ring with a butyl halide in the presence of a base such as potassium carbonate.
Formation of the dihydrochloride salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the imidazole and pyridine rings.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted imidazole or pyridine derivatives.
Scientific Research Applications
4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
- 5-(pyridin-2-yl)pyridin-2-amine dihydrochloride
- Imidazo[1,2-a]pyridines
Uniqueness
4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride is unique due to the specific arrangement of the imidazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
2408972-44-9 |
---|---|
Molecular Formula |
C12H18Cl2N4 |
Molecular Weight |
289.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.